molecular formula C9H8BrN B1358152 7-Bromo-1-methyl-1H-indole CAS No. 280752-68-3

7-Bromo-1-methyl-1H-indole

Cat. No.: B1358152
CAS No.: 280752-68-3
M. Wt: 210.07 g/mol
InChI Key: CALOMHQMSHLUJX-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the bromination process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 7-substituted-1-methylindole derivatives.

    Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.

    Reduction: Formation of 1-methylindole.

Scientific Research Applications

7-Bromo-1-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the bromine atom at the 7th position, resulting in different chemical and biological properties.

    7-Bromoindole: Lacks the methyl group at the 1st position, affecting its reactivity and applications.

    5-Bromo-1-methyl-1H-indole: Bromine atom is at the 5th position, leading to different substitution patterns and reactivity.

Uniqueness

7-Bromo-1-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and research contexts, making it a valuable compound in the field of organic chemistry.

Biological Activity

7-Bromo-1-methyl-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that play crucial roles in various biological processes. The bromination at the 7-position in this compound enhances its reactivity and biological activity, making it a candidate for drug development and biochemical research.

Target Interactions
this compound interacts with multiple biological targets, leading to various effects:

  • Antimicrobial Activity : It has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of this bacterium.
  • Cytotoxic Effects : The compound exhibits cytotoxic properties against several cancer cell lines, suggesting potential applications in oncology.

Biochemical Pathways
The compound influences several biochemical pathways, including:

  • Enzyme Inhibition : It acts as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
  • Cell Signaling : It affects cellular signaling pathways, which can lead to altered gene expression and cellular metabolism.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Properties

A study demonstrated that this compound significantly reduces the virulence of Staphylococcus aureus by inhibiting staphyloxanthin production. This suggests its potential as an antimicrobial agent against resistant bacterial strains .

Anticancer Activity

Research has shown that indole derivatives, including this compound, can induce apoptosis in cancer cells. The compound's ability to disrupt cellular processes and promote cell death is being investigated for its potential in cancer therapy .

Case Studies

Several case studies have focused on the biological activity of indoles, particularly this compound:

Study Objective Findings
Study 1Evaluate antimicrobial effects against S. aureusInhibition of staphyloxanthin production; reduced virulence
Study 2Assess cytotoxicity in cancer cell linesInduced apoptosis; decreased cell viability in tested lines
Study 3Investigate enzyme inhibitionDemonstrated significant inhibition of specific metabolic enzymes

Properties

IUPAC Name

7-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALOMHQMSHLUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620633
Record name 7-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280752-68-3
Record name 7-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 60% dispersion of sodium hydride in mineral oil (1.40 g, 97 mmol) was washed with hexanes (3×10 mL, 1×5 mL), suspended in THF (50 mL) and CH3I added (1.64 mL, 26.3 mmol) followed by a solution of 7-bromoindole (4.06 g, 20.7 mmol) in THF (15 mL), with vigorous gas evolution. After 1 h at rt, the mixture was treated with additional CH3I (0.28 mL, 4.5 mmol) and stirred overnight. Saturated aq NaHCO3 was added and the mixture poured into EtOAc, which was separated, washed with saturated aq NaHCO3, dried (MgSO4) and concentrated to afford 1-methyl-7-bromoindole as an off-white semisolid which was used without further purification.
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oil
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hexanes
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10 mL
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50 mL
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15 mL
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Synthesis routes and methods II

Procedure details

7-Bromoindole(0.37 g, 1.9 mmol) was dissolved in dry DMF. K2CO3 (0.52 g, 3.8 mmol) and methyliodide (0.13 mL, 2.08 mmol) were added. The reaction was stirred at room temperature for 5 days, after which H2O (20 mL) was added, the water phase was extracted with Et2O (3×20 mL), and the combined organic phases were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by chromatography, eluent EtOAc:petroleum ether 1:20 to give 7-bromo-1-methylindole as a crystalline compound.
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0.37 g
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reactant
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0.52 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.